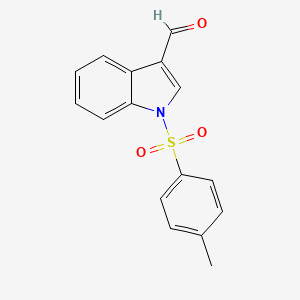

1-Tosil-1H-indol-3-carbaldehído

Descripción general

Descripción

1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C16H13NO3S and a molecular weight of 299.35 . It is also known by its CAS Number: 146384-54-5 .

Molecular Structure Analysis

The linear formula of 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is C16H13NO3S . The structure includes an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.Physical and Chemical Properties Analysis

This compound has a melting point of 136-137°C or 138°C . It has a density of 1.28 and a flash point of 267°C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

- Inhibición de la reductasa de aldosa: Algunos derivados del 1-Tosil-1H-indol-3-carbaldehído se han evaluado como inhibidores de la reductasa de aldosa (ALR2) y la reductasa de aldehído (ALR1) . Estas enzimas juegan roles cruciales en diversas vías metabólicas, y su inhibición es relevante para condiciones como la diabetes y la neuropatía.

- Los derivados del indol, incluido el this compound, exhiben propiedades antimicrobianas. Los investigadores han explorado su potencial como agentes contra bacterias, hongos y otros patógenos .

- La aplicación de derivados del indol en el tratamiento del cáncer ha ganado atención. Si bien los estudios específicos sobre el this compound son limitados, sus características estructurales lo convierten en un candidato interesante para futuras investigaciones .

- El this compound se ha utilizado en reacciones multicomponente inherentemente sostenibles. Estas reacciones permiten la síntesis eficiente de moléculas complejas y andamiajes, potencialmente útiles en el descubrimiento de fármacos .

Química Medicinal y Desarrollo de Fármacos

Actividad Antimicrobiana

Investigación del Cáncer

Reacciones Multicomponente (RMC)

Investigación Anti-VIH

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Tosyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures

Mode of Action

It is known that this compound and its derivatives play a significant role in the synthesis of active molecules .

Biochemical Pathways

1-Tosyl-1H-indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are involved in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Result of Action

The result of the action of 1-Tosyl-1H-indole-3-carbaldehyde is the production of biologically active structures . These structures are generated through multicomponent reactions, which are inherently sustainable .

Action Environment

The action environment of 1-Tosyl-1H-indole-3-carbaldehyde is typically in an inert atmosphere at temperatures between 2-8°C . Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPHRFQIBIQGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352842 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50562-79-3 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

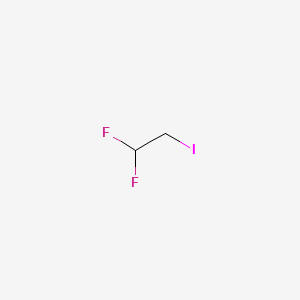

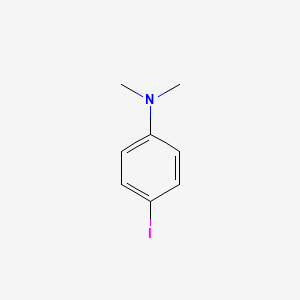

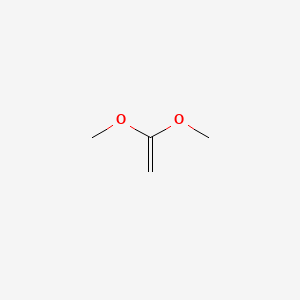

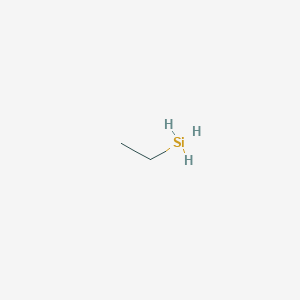

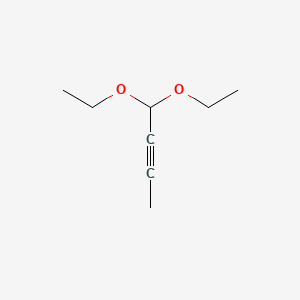

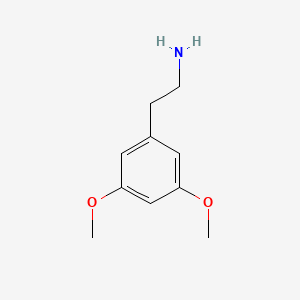

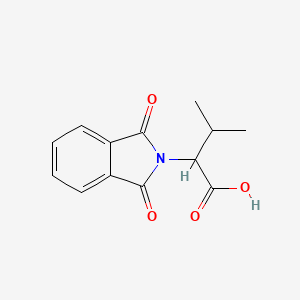

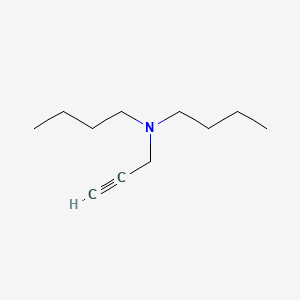

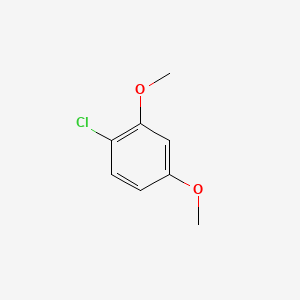

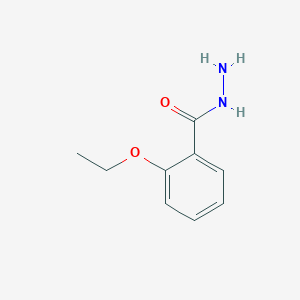

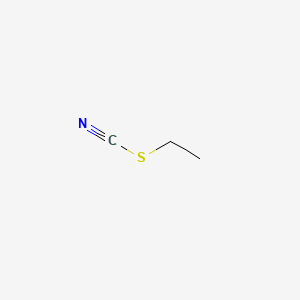

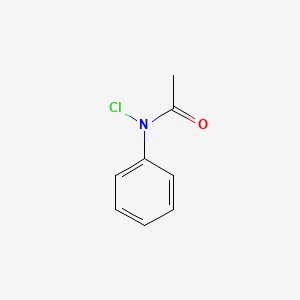

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.